An In-depth Technical Guide to the Solubility of Brompheniramine-d6 Maleate in Methanol
An In-depth Technical Guide to the Solubility of Brompheniramine-d6 Maleate in Methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of Brompheniramine-d6 maleate in methanol. Moving beyond simple data points, this document elucidates the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and contextualizes the practical implications for drug development and analytical chemistry.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and analytical characterization.[1] For isotopically labeled internal standards like Brompheniramine-d6 maleate, precise solubility data in relevant organic solvents such as methanol is paramount for the development of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
Brompheniramine, a first-generation antihistamine of the propylamine class, functions as a histamine H1 receptor antagonist.[2][3] The deuterated form, Brompheniramine-d6 maleate, serves as a crucial internal standard in quantitative bioanalytical assays due to its chemical similarity and mass shift from the unlabeled drug. Methanol is a widely used polar protic solvent in pharmaceutical analysis due to its ability to dissolve a broad range of organic molecules and its compatibility with various analytical techniques.[4][5]
This guide will delve into the theoretical and practical aspects of determining the solubility of Brompheniramine-d6 maleate in methanol, providing a framework for researchers to understand and apply these principles in their work.
Theoretical Framework: Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For Brompheniramine-d6 maleate to dissolve in methanol, the energy required to break the crystal lattice forces of the solute and the hydrogen bonds of the solvent must be overcome by the energy released from the formation of new solute-solvent interactions.
Several factors influence the solubility of a compound:
-
Polarity of Solute and Solvent: The principle of "like dissolves like" is fundamental. Brompheniramine-d6 maleate, with its polar functional groups (amine, pyridine ring) and the maleate salt form, exhibits favorable interactions with polar solvents like methanol.[8] Methanol's hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, facilitating the solvation of polar molecules.[5][9]
-
Temperature: Most solid solutes, particularly those with endothermic dissolution processes, exhibit increased solubility with rising temperature.[8] This is because the increased kinetic energy helps to overcome the solute-solute and solvent-solvent intermolecular forces.
-
pH of the Solution: While less critical in a non-aqueous solvent like methanol compared to aqueous solutions, the acidic nature of the maleate salt can influence interactions.
-
Particle Size and Crystal Form: Smaller particle sizes generally dissolve faster due to a larger surface area-to-volume ratio.[10] Different crystalline forms (polymorphs) of a compound can have different lattice energies and thus different solubilities.
The relationship between these factors can be visualized as a decision-making process for dissolution.
Figure 1: Key factors influencing the dissolution of Brompheniramine-d6 maleate in methanol.
Solubility Data for Brompheniramine-d6 Maleate in Methanol
-
Qualitative Assessment: The non-deuterated form, Brompheniramine maleate, is described as "freely soluble" in methanol.[2] According to the United States Pharmacopeia (USP) definition, "freely soluble" implies that 1 part of solute dissolves in 1 to 10 parts of solvent. This suggests a high degree of solubility.
-
Commercial Formulations: Certified reference materials of Brompheniramine maleate are commercially available as solutions in methanol at a concentration of 1.0 mg/mL.[11] This confirms that it is soluble at least to this concentration under standard storage conditions.
Table 1: Properties of Brompheniramine-d6 Maleate and Methanol
| Property | Brompheniramine-d6 Maleate | Methanol |
| Molecular Formula | C20H17D6BrN2O4[12] | CH3OH[9] |
| Molecular Weight | 441.35 g/mol [12] | 32.04 g/mol [13] |
| Appearance | Crystalline solid (expected) | Colorless liquid[9] |
| Polarity | Polar (due to salt form and heteroatoms) | Polar protic[5] |
| Boiling Point | Not available | 64.7 °C[14] |
| Density | Not available | 0.792 g/cm³[9] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[15][16] This protocol outlines a robust procedure for quantifying the solubility of Brompheniramine-d6 maleate in methanol.
Materials and Equipment
-
Brompheniramine-d6 maleate (crystalline solid)
-
Anhydrous methanol (HPLC grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with methanol)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
Experimental Workflow
The workflow for solubility determination involves preparing a supersaturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the dissolved solute.
Figure 2: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Procedure
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of Brompheniramine-d6 maleate (e.g., 20-30 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Pipette a precise volume of methanol (e.g., 2.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[15][17] A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation and Sampling:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm methanol-compatible syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
-
Quantification:
-
Prepare a series of calibration standards of Brompheniramine-d6 maleate in methanol of known concentrations.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve by plotting the instrument response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The result is the solubility of Brompheniramine-d6 maleate in methanol at the specified temperature, typically expressed in mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the protocol incorporates several self-validating steps:
-
Visual Confirmation of Excess Solid: This ensures that the solution was indeed saturated.
-
Equilibrium Confirmation: Running a time-point study (e.g., sampling at 24, 48, and 72 hours) to ensure the concentration is stable demonstrates that equilibrium has been reached.
-
Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification.
-
Mass Balance (Optional): For highly rigorous studies, the remaining solid can be dried and weighed to confirm the amount that dissolved.
Conclusion and Future Directions
While a definitive published value for the solubility of Brompheniramine-d6 maleate in methanol is elusive, this guide establishes a strong foundation for its experimental determination. The qualitative evidence points to high solubility, and the provided shake-flask protocol offers a reliable and robust method for its precise quantification.[2][15] For drug development professionals and analytical scientists, understanding and applying this methodology is essential for creating accurate internal standards, developing robust analytical methods, and ensuring the quality and reliability of pharmacokinetic and bioequivalence studies.
Future work should focus on determining the temperature-dependent solubility profile of Brompheniramine-d6 maleate in methanol to provide a more comprehensive understanding of its behavior in this critical solvent.
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